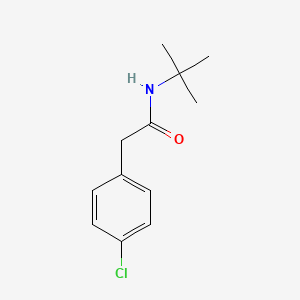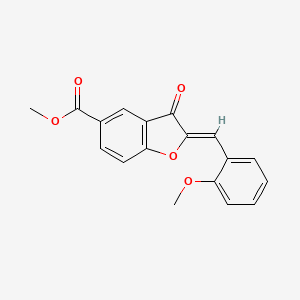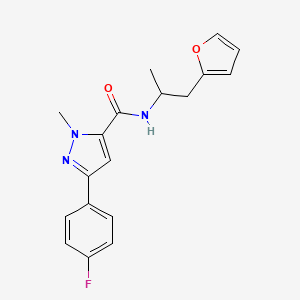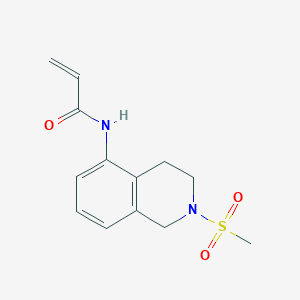
N-tert-butyl-2-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-tert-butyl-2-(4-chlorophenyl)acetamide” is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of N-tert-butyl amides, including “N-tert-butyl-2-(4-chlorophenyl)acetamide”, has been achieved through the reaction of nitriles with tert-butyl benzoate using Zn(ClO4)2·6H2O as a catalyst under solvent-free conditions .Molecular Structure Analysis
The molecular structure of “N-tert-butyl-2-(4-chlorophenyl)acetamide” is complex. It is traditionally challenging to access due to its hindered amine motifs .Chemical Reactions Analysis
The reaction of nitriles with tert-butyl benzoate to form N-tert-butyl amides, including “N-tert-butyl-2-(4-chlorophenyl)acetamide”, is an example of a Ritter reaction . This reaction has gained much attention for its atomic economy .Scientific Research Applications
Electrochemical Properties and Applications
Electrochemical Study of Stable Radicals N-tert-butoxy-2,4-bis(4-chlorophenyl)-6-tert-butylphenylaminyl, a compound closely related to N-tert-butyl-2-(4-chlorophenyl)acetamide, has been studied electrochemically. The reversible cyclic voltammograms and redox potentials obtained suggest potential applications in electrochemical devices or sensors (Miura & Muranaka, 2006).
Hydrogen-Bonding Patterns in Substituted Acetamides The study of hydrogen-bonding patterns in derivatives similar to N-tert-butyl-2-(4-chlorophenyl)acetamide provides insight into their structural stability and potential interactions in biological systems or material science applications (López et al., 2010).
Biological Activity Although biological activities were excluded from the request, it's worth mentioning that related compounds have been studied for their biological activities, indicating the potential for N-tert-butyl-2-(4-chlorophenyl)acetamide to be researched in similar contexts (Wang et al., 2013).
Sensing and Detection Applications
Fluorescent Probe for Metal Ion Detection A derivative of N-tert-butyl-2-(4-chlorophenyl)acetamide has been developed as a “turn-on” fluorescent probe for the selective recognition of Hg(II) ions. This suggests potential for N-tert-butyl-2-(4-chlorophenyl)acetamide derivatives in environmental monitoring or chemical sensing applications (Verma et al., 2021).
Material Science and Structural Analysis
Hydrogen Bonding and Crystal Structure Investigations into the hydrogen bonding and crystal structures of compounds closely related to N-tert-butyl-2-(4-chlorophenyl)acetamide contribute to our understanding of their stability, packing, and potential material science applications (Narayana et al., 2016).
Nonlinear Optical Properties Nonlinear optical properties of crystalline structures related to N-tert-butyl-2-(4-chlorophenyl)acetamide have been studied, indicating the potential of these compounds in photonic devices such as optical switches, modulators, and for optical energy applications (Castro et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-tert-butyl-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,3)14-11(15)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWNJFAJKMCOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2643877.png)


![3-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2643882.png)
![5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2643883.png)

![2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2643890.png)
![2-Oxatricyclo[5.3.0.0,1,5]decan-8-one](/img/structure/B2643891.png)


![2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2643896.png)

![9-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2643899.png)